molecular formula C13H10BrN B14805628 4-Bromo-4-cyanobiphenyl

4-Bromo-4-cyanobiphenyl

Cat. No.: B14805628
M. Wt: 260.13 g/mol
InChI Key: BUIYZVYWHVFVAW-UHFFFAOYSA-N
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Description

4-Bromo-4-cyanobiphenyl is an organic compound with the molecular formula C13H8BrN. It is a derivative of biphenyl, where one phenyl ring is substituted with a bromine atom and the other with a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-cyanobiphenyl typically involves the bromination of biphenyl followed by a cyanation reaction. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom into the biphenyl structure. This is followed by a reaction with cupric cyanide to introduce the cyano group .

Industrial Production Methods: For industrial production, a more efficient method involves the use of dibenzoyl chloride and ammonia gas to form biphenyl acyl amine, which is then dehydrated to form 4-cyanobiphenyl. This method is advantageous due to its lower toxicity and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4-cyanobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-4-cyanobiphenyl involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in materials science and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4-cyanobiphenyl is unique due to the presence of both bromine and cyano functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various synthetic applications and research studies .

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

1-bromo-4-phenylcyclohexa-2,4-diene-1-carbonitrile

InChI

InChI=1S/C13H10BrN/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

BUIYZVYWHVFVAW-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(C#N)Br)C2=CC=CC=C2

Origin of Product

United States

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